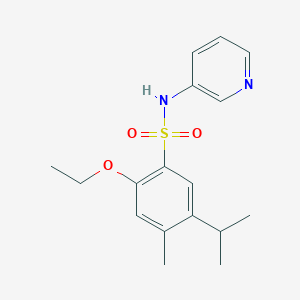
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide, also known as EPB or EPBS, is a sulfonamide compound that has been widely used in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide also interacts with various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has also been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects have been well-characterized in various cell and animal models. However, there are also limitations to using 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide in lab experiments. Its solubility and stability can be a challenge, and its effects can vary depending on the cell or animal model used.
Future Directions
There are several future directions for research on 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide. One potential direction is to investigate its effects in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to explore its potential as a diagnostic tool, as it has been shown to have imaging properties that could be useful in cancer diagnosis. Finally, further studies are needed to fully understand the mechanisms of action of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic effects in various diseases.
Synthesis Methods
The synthesis of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of pyridine-3-sulfonamide with various reagents such as ethyl bromide, sodium hydride, and propan-2-ol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-16-9-13(4)15(12(2)3)10-17(16)23(20,21)19-14-7-6-8-18-11-14/h6-12,19H,5H2,1-4H3 |
InChI Key |
WTABKXFXTAEFTF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



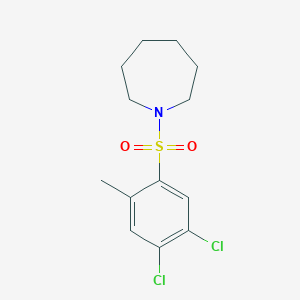
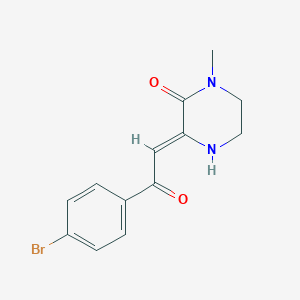
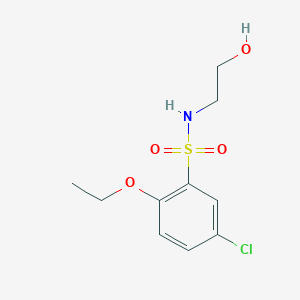
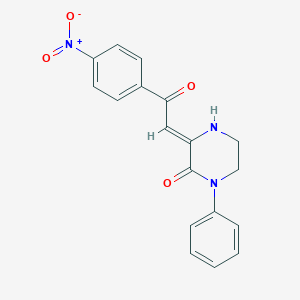
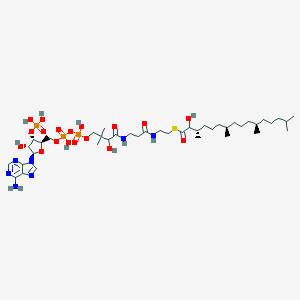


![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
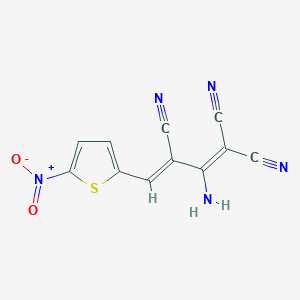
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
